![molecular formula C18H24N2O3S B2936574 N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-69-7](/img/structure/B2936574.png)
N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Anticonvulsant Activity
The compound is involved in the synthesis of cycloalkylpyrroloquinolines, which have shown promising anticonvulsant activity. A key preparative step is the Fischer indole reaction, yielding compounds that have been tested in rat maximal electroshock for anticonvulsant properties. Compounds derived from this chemical structure, such as 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta[4,5]pyrrolo[3,2,1-ij]quinoline and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta[4,5]pyrrolo[3,2,1-ij]quinoline-6-carboxamide, demonstrated significant efficacy with ED50's of 12.5 and 12.9 mg/kg po, respectively (Stanton & Ackerman, 1983).
Biological Active Sulfonamide-based Hybrid Compounds
The compound falls under the category of sulfonamide hybrids, known for their wide range of pharmacological activities including antibacterial, anti-carbonic anhydrase, and antitumor activities. These hybrids incorporate various organic compounds to produce significant biological effects. Recent advances in two-component sulfonamide hybrids have shown substantial progress in designing and developing these agents with enhanced biological activity (Ghomashi et al., 2022).
Catalytic Applications
In the realm of catalysis, the compound's derivatives have been utilized in cycloauration reactions, facilitating the formation of metallacyclic complexes. These complexes exhibit low activity against P388 murine leukaemia cells, suggesting potential for further exploration in medicinal chemistry applications. The process of cycloauration with H[AuCl(4)] highlights the versatile reactivity and potential for developing novel therapeutic agents (Kilpin et al., 2008).
Anticancer Activity
There is ongoing research into the anticancer properties of derivatives of this compound. Novel methodologies for synthesizing distinctively substituted systems have been explored, with some derivatives showing promising cytotoxicity against various cancer cell lines. This includes lung, breast, and colon cancer cells, highlighting the compound's potential as a cornerstone for developing new anticancer drugs (Behbehani et al., 2020).
properties
IUPAC Name |
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-17-8-7-13-11-16(12-14-9-10-20(17)18(13)14)24(22,23)19-15-5-3-1-2-4-6-15/h11-12,15,19H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXLLJXYCKWVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.